Methyl 4-((4-formylphenyl)ethynyl)benzoate
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Overview
Description
Methyl 4-((4-formylphenyl)ethynyl)benzoate is an organic compound with the molecular formula C17H12O3 and a molecular weight of 264.28 g/mol . . This compound is characterized by the presence of a formyl group and an ethynyl group attached to a biphenyl structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-formylphenyl)ethynyl)benzoate typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodobenzaldehyde and methyl 4-ethynylbenzoate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-formylphenyl)ethynyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: 4-((4-carboxyphenyl)ethynyl)benzoic acid.
Reduction: 4-((4-hydroxyphenyl)ethynyl)benzoate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((4-formylphenyl)ethynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 4-((4-formylphenyl)ethynyl)benzoate is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl and ethynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-formylphenyl)benzoate: Similar structure but lacks the ethynyl group.
Methyl 4-ethynylbenzoate: Contains the ethynyl group but lacks the formyl group.
4′-Formylbiphenyl-4-carboxylic acid: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 4-((4-formylphenyl)ethynyl)benzoate is unique due to the combination of formyl and ethynyl groups attached to a biphenyl structure. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in organic synthesis and material science .
Properties
Molecular Formula |
C17H12O3 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
methyl 4-[2-(4-formylphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C17H12O3/c1-20-17(19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-18)7-5-13/h4-12H,1H3 |
InChI Key |
ORVOXSSABDZLOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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